molecular formula C21H35N3O2S2 B1668966 CI 986 CAS No. 130116-16-4

CI 986

Cat. No.: B1668966
CAS No.: 130116-16-4
M. Wt: 425.7 g/mol
InChI Key: BIZSVVIRPJXFOI-UHFFFAOYSA-M
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Description

CI 986 (CAS No. 130116-16-4) is a novel nonulcerogenic anti-inflammatory agent with the molecular formula C₂₁H₃₅N₃O₂S₂ and a molecular weight of 425.65 g/mol . Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal ulceration, this compound is explicitly designed to mitigate this adverse effect while retaining anti-inflammatory efficacy. It is available in powder form, stored at -20°C for long-term stability, and dissolved in solvents at -80°C for experimental use.

Properties

CAS No.

130116-16-4

Molecular Formula

C21H35N3O2S2

Molecular Weight

425.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)phenolate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C16H22N2OS2.C5H14NO/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6;1-6(2,3)4-5-7/h7-8,19H,1-6H3,(H,18,20);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

BIZSVVIRPJXFOI-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NNC(=S)S2.C[N+](C)(C)CCO

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NN=C(S2)S.C[N+](C)(C)CCO

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NNC(=S)S2.C[N+](C)(C)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(3,5-bis(1,1-dimethylethyl)-4-(hydroxyphenyl))-1,3,4-thiadiazole-2(3H)-thione choline salt
5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thione
CI 986
CI-986

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-986 involves the formation of the thiadiazole ring and the subsequent attachment of the choline salt. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of CI-986 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve multiple steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Potential Misinterpretations

  • CI 986 in Physical Chemistry :

    • Result references page 986 of Atkins' Physical Chemistry discussing Gibbs energy of mixing and the Margules equations, unrelated to a compound named "this compound."

  • Coulomb Potential (this compound in ) :

    • The term "A3.12 The Coulomb potential" on page 986 refers to electrostatic interactions in ionic solutions, not a chemical compound.

Recommendations for Further Research

Given the lack of data in the provided sources, the following steps are advised to investigate "this compound":

  • Clarify the Compound’s Identity :

    • Verify if "CI" refers to a Chemical Index (e.g., Colour Index number) or a typographical error (e.g., "C1" for a carbon chain).

  • Consult Specialized Databases :

    • Use SciFinder , Reaxys , or PubMed to search for "this compound" with precise nomenclature.

  • Review Patent Literature :

    • Explore patents for experimental compounds (e.g., ) that may use internal numbering systems.

Data Gaps and Limitations

  • Unreliable Sources Excluded : As requested, data from non-authoritative platforms (e.g., BenchChem, Smolecule) were omitted.

  • Chemical Ambiguity : Without structural or IUPAC nomenclature, identifying "this compound" remains speculative.

Scientific Research Applications

CI-986 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of cyclooxygenase and lipoxygenase inhibition.

    Biology: Investigated for its effects on inflammatory pathways and cellular responses.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases due to its dual inhibitory action.

    Industry: Utilized in the development of new anti-inflammatory drugs and formulations

Mechanism of Action

CI-986 exerts its effects by inhibiting the enzymes cyclooxygenase and 5-lipoxygenase. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, CI-986 reduces the production of these mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Key Properties of CI 986 (Table 1)

Property Value
Molecular Formula C₂₁H₃₅N₃O₂S₂
Molecular Weight 425.65 g/mol
CAS Number 130116-16-4
Storage (Powder) -20°C for 3 years
Storage (Solution) -80°C for 1 year
Nonulcerogenic Mechanism Novel anti-inflammatory design

While the provided evidence lacks direct comparative studies between this compound and structurally related anti-inflammatory agents, insights can be drawn from pharmacokinetic and safety data of compounds with similar nomenclature or therapeutic targets. Notably, AMG 986 (a distinct compound despite numerical similarities) has been extensively studied in clinical trials and offers a basis for indirect comparison.

Pharmacokinetic Profiles

AMG 986, investigated in Phase I trials, demonstrated dose-dependent pharmacokinetics. A single 200 mg oral dose achieved a maximum concentration (Cₘₐₓ) of 9,670 ng/mL (tablet) and 6,920 ng/mL (capsule), with an area under the curve (AUC₀–₁₂₀h) of 68,000 ng·h/mL (tablet) and 59,900 ng·h/mL (capsule) .

Pharmacokinetic Comparison (Table 2)
Parameter AMG 986 (Tablet) AMG 986 (Capsule) This compound
Cₘₐₓ 9,670 ng/mL 6,920 ng/mL Not reported
AUC₀–₁₂₀h 68,000 ng·h/mL 59,900 ng·h/mL Not reported
Tₘₐₓ 0.75 hours 1.0 hour Not reported
Formulation Stability Not specified Not specified Stable at -20°C/-80°C

Mechanistic and Clinical Context

  • However, mechanistic details are absent in the evidence.
  • capsule bioavailability) and renal safety—factors relevant to anti-inflammatory drug design .

Biological Activity

CI 986, also known as AMG 986, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cardiovascular health. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and relevant clinical studies.

This compound is an apelin receptor agonist, which means it activates the apelin receptor—a G protein-coupled receptor involved in various physiological processes, including cardiovascular function and metabolism. The apelinergic system plays a crucial role in regulating blood pressure, cardiac output, and fluid homeostasis.

Key Findings from Clinical Studies

  • First-in-Human Study : A significant study involving 182 subjects investigated the pharmacokinetics (PK) and safety of this compound. The results indicated that the compound was well tolerated with no clinically significant dose-related impacts on safety parameters up to doses of 650 mg/day. It demonstrated a non-linear increase in exposure with increasing doses but minimal accumulation over time .
  • Effects on Heart Failure : In patients with heart failure (HF), particularly those with reduced ejection fraction (HFrEF), this compound showed numerical improvements in left ventricular ejection fraction and stroke volume compared to placebo. However, these changes were not statistically significant .
  • Safety Profile : The most common treatment-emergent adverse events (TEAEs) reported were mild to moderate, including headache (5%), nausea (3%), dizziness (2%), and vomiting (2%). Importantly, no dose-limiting toxicities were observed .

Table: Summary of Clinical Trial Data

Study ComponentFinding
Total Subjects182
Maximum Dose650 mg/day
Common TEAEsHeadache (5%), Nausea (3%)
Significant FindingsNon-significant improvement in HFrEF
Safety ObservationsNo dose-limiting toxicities noted

Toxicology Studies

Subacute and subchronic toxicology studies have been conducted to evaluate the potential adverse effects of this compound. These studies indicated hepatic microsomal induction characterized by increased microsomal protein and cytochrome P450 content, suggesting potential interactions with other drugs metabolized by these pathways .

Table: Toxicology Study Highlights

ParameterResult
Hepatic Microsomal InductionIncreased microsomal protein
Cytochrome P450 ContentElevated levels observed
Dose-Response RelationshipDose-dependent effects noted

Case Studies

Several case studies have explored the application of this compound in various clinical settings:

  • Heart Failure Patients : In a cohort of patients with HFrEF, this compound was administered over several weeks, with observations indicating improved cardiac function metrics despite a lack of statistical significance in primary endpoints .
  • Safety Observations : A case involving a patient who experienced a serious TEAE (pleuritic pain) led to withdrawal from the study; however, this event was deemed unrelated to this compound treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CI 986
Reactant of Route 2
CI 986

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